3alpha-Acetoxydiversifolol
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Overview
Description
3alpha-Acetoxydiversifolol is a natural product found in Tithonia diversifolia with data available.
Scientific Research Applications
Cancer Chemopreventive Potential
3alpha-Acetoxydiversifolol, derived from Tithonia diversifolia, has been evaluated for its potential as a cancer chemopreventive agent. Research conducted by Gu et al. (2002) focused on its antiproliferative activity in human colon cancer cells and its ability to induce cellular differentiation in leukemia cells. This compound was also assessed for its effectiveness in inhibiting lesion formation in a mouse mammary organ culture assay, indicating its potential utility in cancer prevention and treatment (Gu et al., 2002).
Apoptotic Properties in Cancer Treatment
Büchele et al. (2006) synthesized this compound and demonstrated its ability to inhibit the growth of chemotherapy-resistant human prostate cancer cells, both in vitro and in vivo. The compound was shown to induce apoptosis, as evidenced by activation of caspase 3 and induction of DNA fragmentation. This suggests that this compound could be a valuable compound in the development of new cancer treatments (Büchele et al., 2006).
Regulation of Neurosteroid Biosynthesis
Meyer et al. (2008) studied the role of 3alpha-hydroxysteroid oxido-reductase (3alpha-HSOR), an enzyme related to this compound, in the spinal cord. Their research indicated that this enzyme modulates nociception by affecting the biosynthesis of neurosteroids like allopregnanolone. The findings suggest that this compound might play a role in pain management and neurological disorders (Meyer et al., 2008).
Impact on Androgen Receptor Activity in Prostate Carcinoma
Research by Fung et al. (2006) explored the relationship between 3alpha-hydroxysteroid dehydrogenase, closely associated with this compound, and the androgen receptor in prostate carcinoma. Their findings suggest that enzymes like this compound may influence androgen balance and receptor activation, thus impacting prostate cancer progression and treatment (Fung et al., 2006).
Diverse Catalytic Properties and Tissue Distribution
Penning et al. (2000) provided an extensive analysis of various 3alpha-hydroxysteroid dehydrogenase isoforms, closely related to this compound. This study highlighted the diverse catalytic activities and tissue distributions of these enzymes, which could have significant implications for the regulation of sex hormones and neurosteroids, offering insights into the broader functional scope of compounds like this compound (Penning et al., 2000).
Properties
Molecular Formula |
C18H28O5 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl (E)-3-[(2R,4aS,7R,8S,8aR)-7-acetyloxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H28O5/c1-12(19)23-15-8-10-17(2)9-7-13(5-6-16(20)22-4)11-14(17)18(15,3)21/h5-6,13-15,21H,7-11H2,1-4H3/b6-5+/t13-,14-,15-,17+,18+/m1/s1 |
InChI Key |
BWEZAELZEOOOJT-POCSJANHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2(CC[C@H](C[C@H]2[C@]1(C)O)/C=C/C(=O)OC)C |
Canonical SMILES |
CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C |
synonyms |
3-acetoxydiversifolol 3alpha-acetoxydiversifolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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